molecular formula C6H8O7.H2O<br>C6H8O7.H2O<br>HOOCCH2C(OH)(COOH)CH2COOH.H2O<br>C6H10O8 B165947 Citric acid monohydrate CAS No. 5949-29-1

Citric acid monohydrate

Cat. No.: B165947
CAS No.: 5949-29-1
M. Wt: 210.14 g/mol
InChI Key: YASYEJJMZJALEJ-UHFFFAOYSA-N
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Description

Citric acid monohydrate (CAM) is a weak, crystalline organic acid (C₆H₈O₇·H₂O) naturally found in citrus fruits such as lemons and limes. Its monohydrate form contains one water molecule per citric acid molecule, distinguishing it from the anhydrous form (C₆H₈O₇). CAM is widely utilized in food, pharmaceuticals, cosmetics, and industrial applications due to its acidity, chelating properties, and biocompatibility . Key properties include:

  • Molecular Weight: 210.14 g/mol
  • Melting Point: 100°C (decomposition)
  • Solubility: 590 g/L in water at 20°C
  • Hygroscopicity: Lower than anhydrous citric acid, making it preferable for moisture-sensitive formulations .

Industrial applications span acidulation in beverages, pH adjustment in cosmetics, metal chelation in environmental remediation, and as a plasticizer in polymer synthesis .

Preparation Methods

Fermentation-Based Synthesis of Citric Acid Monohydrate

The industrial production of this compound primarily relies on microbial fermentation using Aspergillus niger. This process accounts for over 90% of global citric acid production due to its high yield and cost-effectiveness .

Microorganisms and Strain Selection

Aspergillus niger remains the organism of choice due to its ability to metabolize low-cost substrates like sucrose or molasses into citric acid under controlled conditions. Mutant strains have been developed to enhance acid tolerance and reduce byproduct formation, achieving yields up to 70% of the theoretical maximum .

Fermentation Conditions and Optimization

Fermentation occurs in either submerged or surface cultures, with submerged systems dominating large-scale production. Critical parameters include:

ParameterOptimal RangeEffect on Yield
Carbon Source14–22% sucroseMaximizes citric acid synthase activity
pH2.0–3.0Inhibits competing metabolic pathways
Dissolved Oxygen>50% saturationPrevents oxalic acid formation
Temperature28–30°CMaintains fungal viability
Manganese Concentration<10⁻⁷ MAvoids morphological changes in mycelium

Table 1: Key fermentation parameters for citric acid production .

The carbon source concentration is particularly crucial. Sucrose concentrations above 14% induce a metabolic shift toward citric acid accumulation by suppressing α-ketoglutarate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle .

Crystallization Techniques for Monohydrate Formation

Post-fermentation broth undergoes purification via calcium citrate precipitation, sulfuric acid treatment, and ion-exchange chromatography. The final step—crystallization—determines whether the monohydrate or anhydrous form is obtained.

Temperature-Controlled Crystallization

This compound crystallizes when solutions are cooled below 36.6°C. A patented method involves:

  • Concentrating purified citric acid solution to 72–84% w/w at 60–98°C .

  • Cooling to 40°C with continuous stirring.

  • Seeding with monohydrate crystals at 36°C.

  • Maintaining temperature between 10–36°C for 10 hours .

Exceeding 36.6°C results in anhydrous crystals, while rapid cooling below 10°C reduces crystal size and purity .

Industrial Crystallization Systems

Large-scale operations use evaporative crystallizers under vacuum to maintain temperatures below 60°C. A typical yield from a 77.4% concentrated solution is 1.2 kg of monohydrate per liter, with a crystal purity of ≥99.5% .

Industrial Production Workflows

Submerged Fermentation Process

  • Inoculum Preparation : A. niger spores (10⁹ spores/mL) are cultured in nutrient-rich medium.

  • Fermentation : Conducted in 100 m³ bioreactors with automated pH and oxygen control.

  • Harvesting : Mycelium is removed via filtration, and citric acid is precipitated as calcium citrate.

  • Purification : Calcium citrate is treated with sulfuric acid, followed by activated carbon decolorization.

  • Crystallization : Controlled cooling in vacuum crystallizers yields monohydrate crystals .

Alternative Feedstocks

Recent advancements utilize agricultural byproducts like orange peels, achieving 85% yield efficiency through enzymatic pretreatment. However, sucrose-based processes remain dominant due to lower impurity levels .

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Energy Cost (kWh/kg)
Submerged Fermentation65–7099.51.8
Surface Fermentation50–5598.01.2
Synthetic (from NaOH)92*99.93.5

*Table 2: Comparison of this compound production methods .
Theoretical yield for chemical synthesis; rarely used industrially due to high costs .

Fermentation-based methods balance yield and scalability, while chemical synthesis (e.g., from sodium chlorite) is limited to niche applications due to prohibitive energy demands .

Challenges and Innovations

Manganese Inhibition

Trace manganese (Mn²⁺) concentrations above 30 μg/L reduce yields by 20% through mycelial morphology changes. Chelating agents like potassium ferrocyanide are added to broth to mitigate this .

Microwave-Assisted Crystallization

Pilot studies demonstrate that microwave irradiation (270W, 26 min) reduces crystallization time by 40% while maintaining crystal habit. However, Maillard reaction byproducts necessitate additional purification steps .

Chemical Reactions Analysis

Acid-Base Reactions and Chelation

Citric acid monohydrate acts as a triprotic acid, undergoing sequential deprotonation in aqueous solutions12:

  • C6H8O7C6H7O7+H+\text{C}_6\text{H}_8\text{O}_7\rightarrow \text{C}_6\text{H}_7\text{O}_7^-+\text{H}^+ (pKa1=3.13\text{p}K_{a1}=3.13)

  • C6H7O7C6H6O72+H+\text{C}_6\text{H}_7\text{O}_7^-\rightarrow \text{C}_6\text{H}_6\text{O}_7^{2-}+\text{H}^+ (pKa2=4.76\text{p}K_{a2}=4.76)

  • C6H6O72C6H5O73+H+\text{C}_6\text{H}_6\text{O}_7^{2-}\rightarrow \text{C}_6\text{H}_5\text{O}_7^{3-}+\text{H}^+ (pKa3=6.40\text{p}K_{a3}=6.40)

It forms stable citrate salts (e.g., sodium citrate) through neutralization with bases2. Additionally, its carboxyl and hydroxyl groups enable chelation of metal ions like Ca²⁺, Fe³⁺, and Mg²⁺, forming octahedral complexes32. This property is exploited in anticoagulants (e.g., citrate chelates calcium in blood)42.

Esterification Reactions

This compound reacts with alcohols to form esters, a process critical in polymer and plasticizer synthesis51. A two-step mechanism is proposed:

  • Dehydration : Formation of a cyclic anhydride intermediate (5- or 6-membered ring).

  • Ring-opening : Reaction with alcohol to yield esters.

Experimental data show the activation energy for dehydration is 47.8kcal mol47.8\,\text{kcal mol}5. Substituents on alcohols (e.g., -Cl, -OCH₃) enhance reactivity via electron-withdrawing effects5.

Table 1: Esterification Reactivity with Primary Alcohols5

Alcohol (R-CH₂OH)Relative Reaction Rate
R = CH=CH₂1.00
R = CH₂Cl1.85
R = CH₂OCH₃2.10

Thermal Decomposition

At temperatures >175°C, this compound decomposes via decarboxylation, producing itaconic anhydride, water, and CO₂16:
C6H8O7H2OΔC5H4O3+2CO2+2H2O\text{C}_6\text{H}_8\text{O}_7·\text{H}_2\text{O}\xrightarrow{\Delta}\text{C}_5\text{H}_4\text{O}_3+2\text{CO}_2+2\text{H}_2\text{O}

Thermogravimetric analysis (TGA) reveals a two-stage mass loss:

  • Dehydration (40–100°C): Loss of crystalline water (~9% mass).

  • Decomposition (175–310°C): Degradation of the organic backbone71.

Citric Acid Cycle (Krebs Cycle)

In mitochondrial metabolism, citrate synthase catalyzes the condensation of oxaloacetate and acetyl-CoA to form citrate31:
Oxaloacetate+Acetyl CoACitrate+CoA\text{Oxaloacetate}+\text{Acetyl CoA}\rightarrow \text{Citrate}+\text{CoA}

Key steps involving citrate:

  • Isomerization : Aconitase converts citrate to isocitrate.

  • Regulation : Citrate inhibits phosphofructokinase (glycolysis) and activates acetyl-CoA carboxylase (fatty acid synthesis)12.

Table 2: Metabolic Roles of Citrate31

ProcessFunction
Energy productionYields 2 ATP per cycle via NADH
Fatty acid synthesisProvides acetyl-CoA precursors
Metal homeostasisChelates Fe³⁺ in mitochondria

Atmospheric Interactions

This compound participates in aerosol nucleation by forming hydrogen-bonded clusters with sulfuric acid (SA), amines (AM), and water (W)89. Key findings:

  • Cluster Stability : SA·AM·Wₙ·CA clusters (n = 0–4) exhibit Gibbs free energy changes (ΔG\Delta G) < 0, indicating spontaneous formation8.

  • Hydrophobicity : Citric acid reduces cluster hydrophilicity, favoring nucleation under low humidity9.

Table 3: Hydration Distribution in SA·AM·Wₙ·CA Clusters8

Relative Humidity (RH)Dominant Hydration Form
RH < 40%Anhydrous
40% ≤ RH ≤ 75%Monohydrate
RH > 75%Polyhydrate

Footnotes

Scientific Research Applications

Pharmaceutical Applications

Role as an Excipient:
Citric acid monohydrate is utilized as a pharmaceutical excipient due to its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). It acts as a pH regulator and a buffering agent, which is crucial for maintaining the desired pH in formulations, thus improving drug absorption and efficacy .

Biodegradable Polymers:
Citric acid serves as a crosslinking agent in the production of biodegradable polymers. These polymers are essential in developing drug delivery systems that can degrade safely in the body. For example, citric acid-based polymers have been used to create scaffolds for bone regeneration by promoting osteoblast proliferation and hydroxyapatite deposition .

Case Study: Aloxi®
Aloxi® (palonosetron), an antiemetic drug, utilizes this compound in its formulation. The compound is effective in preventing chemotherapy-induced nausea and vomiting (CINV) due to its ability to stabilize the active ingredient . This case exemplifies how this compound enhances the performance of pharmaceutical formulations.

Food and Beverage Industry

Flavoring Agent:
this compound is extensively used as a flavoring agent in food products. It imparts a sour taste that enhances the flavor profile of beverages, candies, and other food items . Its presence is often noted in soft drinks, where it contributes to the overall tartness.

Preservative:
As a natural preservative, this compound helps inhibit microbial growth, extending the shelf life of various food products . It is commonly added to canned foods, sauces, and dressings to maintain freshness.

pH Regulator:
In food processing, this compound acts as a pH regulator, ensuring that products maintain their desired acidity levels. This function is vital for both flavor enhancement and food safety .

Industrial Applications

Cosmetic Industry:
In cosmetics, this compound is used for its exfoliating properties and ability to adjust pH levels in formulations. It helps improve product stability and enhances skin absorption of active ingredients .

Chemical Manufacturing:
Citric acid is employed in various chemical processes as a chelating agent. Its ability to bind metal ions makes it valuable in manufacturing detergents and cleaning agents .

Research Applications

Microbial Production Studies:
Research on citric acid production via microbial fermentation has gained traction. Strains of Aspergillus niger are commonly used for citric acid production due to their efficiency in metabolizing substrates into citric acid . Studies have shown that genetic modifications can enhance citric acid yields significantly.

Biomimetic Materials:
Recent studies have explored the use of citric acid in creating biomimetic materials for biomedical applications. These materials can mimic natural tissues and are being investigated for their potential in regenerative medicine .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsDrug formulations (e.g., Aloxi®)Enhances solubility, stability, and bioavailability
Food & BeverageFlavoring agent, preservativeImproves taste, extends shelf life
CosmeticspH regulatorEnhances product stability and skin absorption
Chemical ManufacturingChelating agentBinds metal ions for improved cleaning efficiency
ResearchMicrobial production studiesIncreases yield through genetic modifications

Comparison with Similar Compounds

Citric Acid Monohydrate vs. Anhydrous Citric Acid

While chemically similar, CAM and anhydrous citric acid differ in physical properties and applications:

Property This compound Anhydrous Citric Acid
Water Content 7.5–8.8% 0%
Melting Point 100°C (decomposition) 153°C
Hygroscopicity Low High
Preferred Applications Liquid formulations, plasticizers Dry mixes, powdered products

Key Findings :

  • CAM is less hygroscopic, making it suitable for liquid-based products like buffers and cosmetics .
  • Anhydrous citric acid is preferred in dry formulations (e.g., effervescent tablets) due to its stability in low-moisture environments .
  • In polymer synthesis, CAM outperforms anhydrous citric acid as a plasticizer due to better compatibility and reduced glass transition temperature (Tg) .

This compound vs. Tartronic Acid

Tartronic acid (C₃H₄O₅), a structural analog of citric acid, is explored for inhibiting calcium oxalate monohydrate (COM) crystallization in kidney stones:

Parameter This compound Tartronic Acid
Efficacy in COM Inhibition Moderate Comparable to citric acid
Clinical Use Established in managing urinary pH Emerging alternative

Research Insights :

  • Both acids reduce COM crystal growth, but tartronic acid shows promise as a safer alternative with fewer side effects in hyperoxaluria models .

This compound vs. Other Chelating Agents

CAM’s metal-chelating efficiency is compared to EDTA and NTA in soil remediation:

Chelator Cu Removal Efficiency Cost-Effectiveness
EDTA 84% (optimal at 0.005 M) High cost
Citric Acid (CIT) Moderate Economical
NTA Low Least effective

This compound vs. Acetic and Tartaric Acids in Plasticization

CAM’s performance as a plasticizer surpasses other organic acids:

Acid Plasticizing Efficiency Tg Reduction
This compound High Significant
Acetic Acid Low Minimal
Tartaric Acid Moderate Moderate

Mechanism :

  • CAM’s higher carbon content and compatibility with hydrophilic matrices enhance its plasticizing efficacy in polymers like EUDRAGIT® .

Biological Activity

Citric acid monohydrate, a crystalline form of citric acid, is a weak organic acid predominantly found in citrus fruits. It plays a significant role in various biological processes and has numerous applications in pharmaceuticals, food, and health industries. This article explores the biological activity of this compound, emphasizing its metabolic roles, physiological effects, and therapeutic applications.

This compound has the chemical formula C6H8O7H2O\text{C}_6\text{H}_8\text{O}_7\cdot \text{H}_2\text{O} and is characterized by three carboxylic acid groups, making it a tricarboxylic acid. Its structure allows it to participate in various biochemical reactions, particularly in the citric acid cycle (Krebs cycle), which is crucial for energy production in aerobic organisms.

2.1 Citric Acid Cycle

Citric acid serves as an essential intermediate in the citric acid cycle, a central metabolic pathway that generates energy through the oxidation of carbohydrates, fats, and proteins. The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, which undergoes several transformations to regenerate oxaloacetate while producing NADH and FADH2_2 that feed into the electron transport chain for ATP production .

2.2 Regulation of Metabolism

Citrate plays a regulatory role in metabolic pathways:

  • Fatty Acid Synthesis : Citrate is transported from mitochondria to the cytoplasm, where it is converted into acetyl-CoA, a precursor for fatty acid synthesis. This process is modulated by citrate's allosteric effects on acetyl-CoA carboxylase .
  • Glycolysis Inhibition : High levels of citrate can inhibit phosphofructokinase, a key enzyme in glycolysis, thus preventing excessive energy production when biosynthetic precursors are abundant .

3.1 Antioxidant Properties

Research indicates that citric acid exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This effect is significant in protecting cellular components from damage caused by free radicals .

3.2 Calcium Chelation and Kidney Health

This compound has been shown to chelate calcium ions effectively, forming soluble complexes that can reduce calcium supersaturation in urine. This property is beneficial in preventing kidney stone formation by inhibiting crystal aggregation .

4.1 Pharmaceutical Uses

This compound is widely used as an excipient in pharmaceutical formulations due to its ability to inhibit proteolysis and enhance drug stability. For instance, it is utilized in enteric-coated tablets to protect sensitive drugs from degradation in acidic environments .

4.2 Dietary Supplementation

Supplementation with citric acid is associated with various health benefits:

  • Metabolic Support : As a component of energy metabolism, citric acid supplementation may enhance physical performance by improving energy availability during exercise.
  • Bone Health : Citric acid contributes to bone mineralization and may help regulate bone density through its effects on calcium metabolism .

5. Case Studies

Several studies have highlighted the biological activity of this compound:

Study Findings
Effects on Kidney StonesA clinical trial demonstrated that citric acid supplementation significantly reduced urinary calcium levels and stone recurrence rates among patients with a history of calcium oxalate stones .
Antioxidant ActivityResearch showed that citric acid can scavenge free radicals and protect against oxidative damage in neuronal cells, suggesting potential neuroprotective effects .
Metabolic EnhancementsA study indicated that athletes supplementing with citric acid experienced improved endurance performance due to enhanced ATP production during high-intensity exercise .

Q & A

Basic Research Questions

Q. What standardized methods are used to assess the purity of citric acid monohydrate in pharmaceutical research?

  • Answer : Pharmacopeial tests, such as the "readily carbonizable substances" assay, are critical. This involves dissolving the compound in sulfuric acid, heating at 90°C, and comparing the solution's color against a reference to detect impurities . Additional purity criteria include limits for chloride (≤0.001%), sulfate (≤0.002%), and heavy metals like Fe (≤3 ppm) and Pb (≤2 ppm), validated via titration or ICP-MS . Compliance with standards like USP, Ph.Eur., or GB/T 9855-2008 ensures consistency across studies .

Q. How does crystal water loss affect quantitative analysis of this compound?

  • Answer : If the monohydrate loses crystal water during storage, calculating results using its molecular weight (210.1 g/mol) will overestimate concentration (≥100% recovery). Researchers must confirm hydration status via thermogravimetric analysis (TGA) or Karl Fischer titration before analysis. Adjustments using the anhydrous form’s molecular weight (192.1 g/mol) are necessary if dehydration occurs .

Q. What are the solubility considerations for preparing aqueous solutions of this compound?

  • Answer : Solubility in water is ~54% (w/w) at 10°C, increasing with temperature. For consistent results, dissolve the compound with stirring for ≥2 hours at controlled temperatures. Note that incomplete dissolution due to improper temperature or agitation can skew experimental outcomes, particularly in buffer preparation .

Advanced Research Questions

Q. How do humidity and temperature influence the stability of this compound during experiments?

  • Answer : Dynamic vapor sorption studies reveal that relative humidity (RH) <40% triggers partial dehydration to anhydrous citric acid, causing mass loss. At RH >60%, the monohydrate stabilizes. Storage recommendations include maintaining RH 40–60% and temperatures <25°C to prevent phase transitions . Real-time monitoring via moisture analyzers or TGA is advised for long-term studies.

Q. What methodologies resolve contradictions in combustion enthalpy data for this compound?

  • Answer : Discrepancies arise from differences in calorimetric calibration (e.g., static vs. dynamic bomb calorimetry). Researchers should cross-reference datasets from primary sources (e.g., Chappell and Hoarc’s combustion data) and validate instrumentation using certified reference materials. Reporting uncertainties and adhering to ISO/IEC 17025 guidelines improves reproducibility .

Q. How can UV-spectrophotometric methods be optimized for citric acid quantification in complex matrices?

  • Answer : Key steps include:

  • Diluting samples to 0.04–0.4 g/L to stay within the linear range (detection limit: 0.25 mg/L at 340 nm).
  • Validating specificity using enzymatic assays to rule out interference from structurally similar acids (e.g., isocitric acid).
  • Applying correction factors for dilution and matrix effects, as outlined in pharmacopeial UV protocols .

Q. What spectroscopic techniques confirm structural integrity in synthesized this compound?

  • Answer : FTIR spectroscopy identifies characteristic peaks:

  • O-H stretching at 3342 cm⁻¹ (hydration water).
  • C=O stretching at 1716 cm⁻¹ (carboxylic groups).
    Deviations in these peaks indicate degradation or contamination. Complementary XRD can confirm crystallinity and phase purity .

Q. Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., hydration-dependent mass changes), replicate experiments under controlled RH and temperature. Use paired T-tests to assess significance .
  • Experimental Design : For thermodynamic studies, report vapor pressure data (e.g., 0.12 kPa at 25°C for monohydrate) and specify calibration standards to enhance comparability .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate
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InChI

InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2
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InChI Key

YASYEJJMZJALEJ-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
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Molecular Formula

Record name CITRIC ACID, MONOHYDRATE
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DSSTOX Substance ID

DTXSID7074668
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1)
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Molecular Weight

210.14 g/mol
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Physical Description

White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS], SLIGHTLY DELIQUESCENT WHITE CRYSTALS.
Record name Citric acid monohydrate
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Solubility

Solubility in water, g/100ml at 20 °C: 59.2
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Density

1.5 g/cm³
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CAS No.

5949-29-1
Record name 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1)
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Melting Point

135 °C
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Synthesis routes and methods I

Procedure details

Further, citric acid (approximately 30 g), which enables certain catalytic reactions, is stirred with silicon (approximately 30 g) simultaneously into water, and then heated at 80° C. for approximately one hour to produce citric acid water.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Citric acid monohydrate (Mwt 211 g/mole) was prepared in deionised water at a concentration of 0.1 M. A solution of tri-sodium citrate dihydrate, 0.1 M, (Mwt 294.1 g/mole) was also prepared in deionised water. Citrate buffer solution pH 3 was prepared by mixing 40% v/v citric acid monohydrate solution (0.1 M), 10% v/v trisodium citrate dihydrate solution (0.1 M) and 50% v/v deionised water and the final pH was measured using a pH Meter (3320 JENWAY).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
tri-sodium citrate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
trisodium citrate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

An aqueous solution (Stock solution I) of phenol, m-cresol, glycerol and NaCl was prepared together with an aqueous solution (Stock solution II) of LysB29Nε-hexadecandioyl-γ-Glu desB30 human insulin. An aqueous solution (Stock solution III) of citrate (citric acid, monohydrate) was prepared and pH was adjusted to 7.4 using diluted HCl/NaOH. A fraction of Stock solution I was mixed with variable amounts of Stock solution III and a fraction of Stock solution II was added and pH was adjusted to about 7.5. An aqueous 10 mM zinc acetate solution was added in six equal portions, pH was adjusted to 7.4 using diluted HCl/NaOH and the solution was filtered through a 0.22 μm sterile filter.
[Compound]
Name
LysB29Nε-hexadecandioyl-γ-Glu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
HCl NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Citric acid monohydrate
Citric acid monohydrate
Citric acid monohydrate
Citric acid monohydrate
Citric acid monohydrate
Citric acid monohydrate

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